molecular formula C21H28BrN3O5 B049955 Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate CAS No. 134781-89-8

Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

Cat. No.: B049955
CAS No.: 134781-89-8
M. Wt: 482.4 g/mol
InChI Key: LXFLPANSVSXCFU-BLLLJJGKSA-N
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Description

Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is a useful research compound. Its molecular formula is C21H28BrN3O5 and its molecular weight is 482.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate, often referred to as a complex indole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H28BrN3O5
  • Molecular Weight : 482.4 g/mol
  • Purity : Typically 95% .

Synthesis and Structural Analysis

The compound is synthesized through a multi-step process involving the bromination of indole derivatives and subsequent reactions to introduce various functional groups. The structural complexity is significant due to the presence of multiple chiral centers and functional groups that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound . Notably, compounds derived from similar structures have shown activity against:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Mycobacterium tuberculosis
  • Candida albicans

For instance, related indole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . The compound's structural analogs have been evaluated for their ability to inhibit biofilm formation, which is crucial in treating persistent infections.

Anticancer Activity

Research indicates that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . This suggests a potential application in cancer therapy, particularly for lung cancers.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Some indole derivatives are known to inhibit enzymes critical for bacterial survival and proliferation.
  • Disruption of Cellular Processes : These compounds may interfere with cellular signaling pathways involved in proliferation and survival in cancer cells.
  • Biofilm Disruption : By inhibiting biofilm formation, these compounds can enhance the efficacy of existing antibiotics against resistant strains.

Case Studies and Research Findings

A selection of case studies provides insight into the biological activities of related compounds:

CompoundTarget OrganismMIC (μg/mL)Notes
3kMRSA0.98High activity against resistant strains
3bA549 CellsN/ASignificant antiproliferative activity
3eCandida albicans7.80Moderate antifungal activity

These findings underscore the therapeutic potential of this compound and its analogs.

Properties

IUPAC Name

methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN3O5/c1-12(23-20(28)30-21(2,3)4)18(26)25(5)16(19(27)29-6)11-14-13-9-7-8-10-15(13)24-17(14)22/h7-10,12,16,24H,11H2,1-6H3,(H,23,28)/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFLPANSVSXCFU-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.